molecular formula C10H8BrN B11790953 3-Bromo-5-methylquinoline

3-Bromo-5-methylquinoline

Cat. No.: B11790953
M. Wt: 222.08 g/mol
InChI Key: AERCPCAUYXSUKF-UHFFFAOYSA-N
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Description

3-Bromo-5-methylquinoline (CAS 1416466-83-5) is a brominated quinoline derivative with the molecular formula C₁₀H₈BrN. It features a bromine atom at position 3 and a methyl group at position 5 of the quinoline scaffold. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Key properties include:

  • Molecular weight: 222.08 g/mol.
  • Storage: Requires sealing at room temperature to maintain stability.
  • Hazards: Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

3-bromo-5-methylquinoline

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-10-9(7)5-8(11)6-12-10/h2-6H,1H3

InChI Key

AERCPCAUYXSUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylquinoline can be achieved through several methods. One common approach involves the bromination of 5-methylquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride .

Another method involves the cyclization of appropriate precursors. For example, starting from 2-bromoaniline and acetone, a series of reactions including condensation, cyclization, and dehydrogenation can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The methyl group at position 5 activates the quinoline ring toward electrophilic substitution, directing incoming electrophiles to positions 6 and 8 due to its ortho/para-directing nature. Bromine at position 3 deactivates the ring but does not significantly alter regioselectivity.

Reaction TypeConditionsProductsKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C5-Methyl-3-bromo-6-nitroquinolineSelective nitration at position 6 due to methyl directing.
SulfonationH₂SO₄, 120°C5-Methyl-3-bromo-8-sulfoquinolineSteric hindrance from bromine limits substitution to position 8.

Nucleophilic Substitution

The C–Br bond at position 3 undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions.

Alkoxydehalogenation

Treatment with sodium methoxide in methanol yields 5-methyl-3-methoxyquinoline via an SNAr mechanism. Kinetic studies show first-order dependence on both substrate and nucleophile concentrations.

Amination

Reaction with ammonia or primary amines in the presence of CuI/L-proline catalysts produces 3-amino-5-methylquinoline derivatives. For example:

text
3-Bromo-5-methylquinoline + NH₃ → 3-Amino-5-methylquinoline (85% yield) [1]

Transition Metal-Catalyzed Cross-Coupling

The bromine atom serves as a versatile handle for palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductsEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF3-Aryl-5-methylquinolines70–92% yield
Buchwald-HartwigPd₂(dba)₃/Xantphos3-Amino-5-methylquinolines65–88% yield

Transfer Hydrogenation

Cobalt-catalyzed partial hydrogenation with ammonia borane (H₃N·BH₃) selectively reduces the pyridine ring:

Experimental Data

  • Catalyst: Co-amido complex (1.6 mM)

  • Substrate: this compound (0.32 M)

  • H₂ equivalents: 1–2

  • Products:

    • 1,2-Dihydroquinoline (major, >90% selectivity with 1 equiv H₂)

    • 1,2,3,4-Tetrahydroquinoline (minor, <10%)

Kinetic Analysis

  • Rate law: v = k[Cat][Substrate]

  • k = 3.7–4.0 M⁻¹min⁻¹ at 25°C

Functionalization via Directed C–H Activation

The methyl group facilitates regioselective C–H bond activation under rhodium catalysis:

ReactionConditionsProducts
AlkenylationRhCl₃, AgOAc, styrene5-Methyl-3-bromo-8-styrylquinoline
AcetoxylationPd(OAc)₂, PhI(OAc)₂5-Methyl-3-bromo-8-acetoxyquinoline

Comparative Reactivity

The bromine and methyl groups create distinct reactivity compared to analogs:

CompoundKey Reactivity Differences
3-BromoquinolineFaster nucleophilic substitution due to absence of methyl steric effects
5-MethylquinolineLacks bromine, limiting cross-coupling applications
6-Bromo-5-methylquinolineElectrophiles target position 4 instead of 6/8

Mechanistic Insights

  • Electrophilic Substitution : Methyl group enhances electron density at positions 6 and 8 (Hammett σₚ = −0.17 for –CH₃).

  • C–Br Bond Reactivity : Bond dissociation energy ≈ 65 kcal/mol, lower than aryl chlorides but higher than iodides.

  • Hydrogenation Selectivity : Cobalt catalyst’s amido ligand stabilizes dihydro intermediates, preventing over-reduction .

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-5-methylquinoline has garnered attention in medicinal chemistry due to its potential as a precursor for synthesizing pharmacologically active compounds. Its unique structure allows for various modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness in inhibiting bacterial growth, making it a candidate for antibiotic development.

Pathogen Activity Reference
E. coliInhibition
S. aureusInhibition

Anticancer Properties

Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. The compound's mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression.

Cell Line IC50 (µM) Reference
HL-600.2627
HeLa0.2995

Antimalarial Activity

Quinoline derivatives are historically significant in antimalarial therapy. Recent studies have explored the efficacy of this compound against Plasmodium falciparum, with findings suggesting high selectivity indices, indicating potential as an effective treatment option.

Material Science Applications

In material science, this compound is being investigated for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its incorporation into polymers can enhance the electrical properties of materials.

Electronic Properties

The compound can be utilized in vapor deposition processes to create thin films for electronic devices, showcasing its potential in the electronics industry.

Agrochemical Applications

The biological activity of quinoline derivatives extends to agrochemicals, where this compound may serve as a building block for developing herbicides, insecticides, and fungicides.

Synthesis of Agrochemicals

The compound can be synthesized through various organic reactions to produce effective agrochemical formulations aimed at pest control and crop protection.

Case Studies

  • Antimicrobial Study :
    A study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition rates, suggesting its potential as a new antibiotic agent.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity studies on HepG2 and HeLa cell lines revealed that the compound maintains a favorable safety profile while exhibiting potent anticancer activity at low concentrations.
  • Antimalarial Research :
    Investigations into the antimalarial properties of quinoline derivatives highlighted the effectiveness of this compound against Plasmodium falciparum, paving the way for further research into its therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Trends

  • Substituent Position: Bromine at position 3 (as in this compound) vs. position 5 (as in 5-Bromo-3-fluoroquinoline) alters regioselectivity in reactions. For example, bromine at position 3 is more reactive in nucleophilic substitutions .
  • Functional Group Synergy: Multi-substituted derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) demonstrate enhanced stability and target specificity in drug discovery .

Biological Activity

3-Bromo-5-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Its molecular formula is C10H8BrNC_10H_8BrN and it features a bromine atom at the 3-position and a methyl group at the 5-position of the quinoline ring. This specific substitution pattern is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor effects against various cancer cell lines. For instance, research has shown that derivatives of quinoline can inhibit the activity of protein kinases involved in cancer progression. A study reported that certain quinoline derivatives, including those with bromine substitutions, effectively inhibited tumor cell proliferation by inducing apoptosis through the activation of caspase pathways .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)10.5Caspase activation
This compoundHeLa (Cervical)15.2Inhibition of protein kinases
This compoundA549 (Lung)12.8Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of several quinoline derivatives, including this compound, against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. Notably, the compound exhibited an MIC value comparable to standard antibiotics like penicillin .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin10
Escherichia coli16Ampicillin20

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the bromine atom significantly enhances its interaction with biological targets compared to non-brominated analogs. SAR studies indicate that modifications at the methyl group position can lead to variations in potency and selectivity towards different biological targets .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-5-methylquinoline, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via condensation reactions using brominated intermediates. For example, 2-aminoquinoline derivatives can react with brominated acyl chlorides (e.g., 5-bromovaleryl chloride) in anhydrous dichloromethane under controlled temperatures, with triethylamine as a base to neutralize HCl byproducts . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios. Phosphonylation reactions with triethyl phosphite under reflux can further functionalize the brominated quinoline core, as demonstrated in analogous bromopyridine systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions and purity. For example, splitting patterns in the aromatic region (δ 6.5–8.5 ppm) distinguish methyl and bromine groups on the quinoline ring .
  • Mass Spectrometry (LC/MS) : Accurately determines molecular weight (e.g., [M+H]+ peaks at m/z 238.0 for this compound) and fragmentation patterns .
  • HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) ensures purity, especially for intermediates like 5-bromo-N-(quinolin-2-yl)pentanamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for brominated quinoline derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities or solvent effects. Researchers should:

  • Compare spectra with structurally analogous compounds (e.g., 4-bromo-2-methyl-6-trifluoromethoxyquinoline ).
  • Validate results using high-resolution MS and 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity .
  • Replicate synthesis under inert atmospheres to avoid oxidative byproducts, as brominated quinolines are sensitive to light and moisture .

Q. What strategies are effective for introducing additional functional groups to this compound while preserving the bromine substituent?

Methodological Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3-Bromo-5-(trifluoromethyl)phenylboronic acid) under Pd catalysis replaces bromine with aryl groups .
  • Nucleophilic Substitution : Bromine at the 3-position can act as a leaving group in SNAr reactions with amines or alkoxides, though steric hindrance from the 5-methyl group may require elevated temperatures .
  • Protection/Deprotection : Temporarily protect the methyl group (e.g., silylation) to direct reactivity toward bromine during functionalization .

Q. How can computational modeling aid in predicting the reactivity and regioselectivity of this compound?

Methodological Answer:

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electrostatic potential maps. For example, the 6- and 8-positions on quinoline are often more reactive than the brominated 3-position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for drug discovery .

Q. What methodologies are recommended for conducting systematic literature reviews on brominated quinolines?

Methodological Answer:

  • Database Searches : Use SciFinder or Reaxys with Boolean terms (e.g., "this compound AND synthesis NOT industrial") to filter academic studies .
  • Citation Tracking : Follow references from key papers (e.g., phosphonylation studies in European Journal of Organic Chemistry ).
  • Meta-Analysis : Tabulate reaction yields, conditions, and spectroscopic data from multiple sources to identify trends or outliers .

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